2,4-dichloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3OS/c1-9-7-10(2)12(4)16(11(9)3)18-23-24-19(26-18)22-17(25)14-6-5-13(20)8-15(14)21/h5-8H,1-4H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQRPBMKHKRBEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. The process begins with the preparation of the benzamide core, followed by the introduction of the dichloro and thiadiazolyl groups. Common reagents used in these reactions include chlorinating agents and thiadiazole precursors. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to remove any impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new substituted compounds.
Scientific Research Applications
Anticancer Activity
Research has highlighted the anticancer potential of thiadiazole derivatives. A study demonstrated that derivatives of 1,3,4-thiadiazole exhibited significant antiproliferative activity against various cancer cell lines. Specifically, compounds similar to 2,4-dichloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide showed promising results in inhibiting cancer cell growth due to their ability to interfere with cellular signaling pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Thiadiazole derivatives have been reported to exhibit antibacterial and antifungal activities against a range of pathogens. For instance:
- Activity against Gram-positive bacteria : Compounds with similar structures have shown effective inhibition against Staphylococcus aureus and Bacillus cereus.
- Fungal activity : Significant antifungal effects were noted against Aspergillus niger and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .
Pesticidal Activity
Thiadiazole derivatives are being explored for their use as pesticides. The structural characteristics of this compound contribute to its effectiveness in controlling plant pathogens and pests. Studies indicate that these compounds can disrupt the metabolic processes of pests while being relatively safe for non-target organisms .
Development of Functional Materials
The unique chemical structure of this compound allows it to be utilized in the synthesis of functional materials. Its incorporation into polymers can enhance properties such as thermal stability and mechanical strength. Research is ongoing to explore its potential in creating advanced materials for electronics and coatings .
Case Studies
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenated Derivatives
- Bromo-Substituted Analogs : A bromo-substituted analog, 2-benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide, demonstrated 100% protection against mortality at 60 mg/kg in preclinical studies, suggesting bromine enhances bioactivity compared to chloro derivatives .
- Chloro-Substituted Analogs: The target compound’s dichlorobenzamide group may improve lipophilicity and target binding. A related chloro-substituted derivative, 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide, exhibited strong dihydrofolate reductase (DHFR) inhibition (ΔG = −9.0 kcal/mol), outperforming reference compounds .
Aromatic and Heteroaromatic Substitutions
Key Findings and Implications
- Substituent Impact : Bromo and chloro groups enhance bioactivity, while bulky aromatic groups (e.g., tetramethylphenyl) improve lipophilicity and target binding.
- Synthesis Efficiency : Dehydrosulfurization and cyclization methods are versatile for 1,3,4-thiadiazole derivatives but may require optimization for scalability.
- Unresolved Questions : The target compound’s specific biological targets (e.g., DHFR, antioxidant pathways) remain uncharacterized in the provided evidence, warranting further study.
Biological Activity
2,4-Dichloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic compound characterized by its unique structural features, which include a dichlorobenzamide core and a thiadiazole ring substituted with a bulky tetramethylphenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Overview
- Molecular Formula : CHClNOS
- Molecular Weight : 406.33 g/mol
- InChI : InChI=1S/C19H17Cl2N3OS
The presence of the thiadiazole moiety is significant as it is often associated with various biological activities including anticancer, antibacterial, and antiviral effects .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds containing thiadiazole rings have demonstrated significant anti-proliferative effects against various cancer cell lines.
- Cell Lines Tested :
- LoVo (colon carcinoma)
- MCF-7 (breast cancer)
In one study, derivatives similar to this compound exhibited IC values ranging from 2.44 µM to over 200 µM depending on the specific derivative and cell line tested. Notably, the compound demonstrated greater efficacy against LoVo cells compared to MCF-7 cells .
| Compound | Cell Line | IC (µM) | Toxicity (Daphnia Test) |
|---|---|---|---|
| 2g | LoVo | 2.44 | <20% lethality |
| 2g | MCF-7 | 23.29 | <20% lethality |
The mechanism of action appears to involve induction of apoptosis and cell cycle arrest in the G0/G1 phase for LoVo cells .
Antibacterial and Antiviral Activities
Thiadiazole derivatives have also been investigated for their antibacterial and antiviral properties. These compounds have shown activity against various bacterial strains and viruses in preliminary studies:
- Antibacterial Activity : Thiadiazole derivatives have been reported to exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
- Antiviral Activity : Some derivatives have shown promise in inhibiting viral replication in vitro.
Case Studies
- Study on Thiadiazole Derivatives :
- Mechanistic Insights :
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare 2,4-dichloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, substituted benzaldehydes or benzoyl chlorides are reacted with thiadiazole precursors under reflux conditions in ethanol or pyridine, with glacial acetic acid as a catalyst. Purification involves solvent evaporation, filtration, and recrystallization from methanol or DMSO/water mixtures . Key steps include stoichiometric control (e.g., 1:1 molar ratios) and pH adjustment (e.g., ammonia for precipitation).
Q. How is the crystal structure of this compound characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses diffractometers (e.g., CAD-4), and structures are solved via direct methods with SHELXS/SHELXD and refined using SHELXL. Hydrogen bonding (e.g., N–H⋯N interactions) and π-π stacking are analyzed to understand packing motifs. R factors <0.05 indicate high precision .
Q. What spectroscopic techniques validate its molecular structure?
- Methodological Answer :
- NMR : and NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm).
- IR : Stretching frequencies (e.g., C=O at ~1680 cm, N–H at ~3300 cm) verify functional groups.
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) confirm molecular weight .
Advanced Research Questions
Q. How can molecular docking predict its binding affinity to biological targets?
- Methodological Answer : AutoDock Vina is preferred for its speed and accuracy. Steps:
Prepare the ligand (compound) and receptor (target protein) in PDBQT format.
Define grid boxes around the active site (e.g., 20 Å).
Run docking with exhaustiveness ≥8 for robust sampling.
Analyze binding modes using PyMOL; focus on hydrogen bonds, hydrophobic interactions, and docking scores (ΔG ≤ -7 kcal/mol suggests strong binding) .
Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Triangulation : Cross-validate results using multiple assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity).
- Dose-Response Analysis : Calculate IC values to differentiate target-specific effects from general toxicity.
- Structural Modifications : Compare analogs (e.g., halogen substitution) to identify structure-activity relationships (SAR) .
Q. What strategies optimize its bioactivity against resistant pathogens?
- Methodological Answer :
- Fragment-Based Design : Introduce electron-withdrawing groups (e.g., –CF) to enhance membrane penetration.
- Combination Studies : Test synergies with known antibiotics (e.g., β-lactams) using checkerboard assays (FIC index ≤0.5 indicates synergy).
- Enzymatic Assays : Measure inhibition of target enzymes (e.g., PFOR) via spectrophotometric methods .
Q. How to assess its stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 2–9) at 37°C; monitor degradation via HPLC at 24/48/72 hours.
- Thermal Analysis : Use DSC/TGA to determine melting points and decomposition thresholds (>200°C suggests thermal stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
